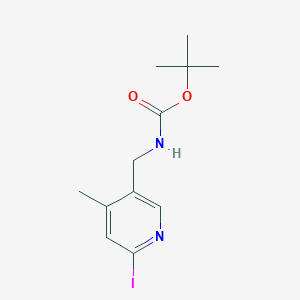
tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate: is an organic compound with the molecular formula C12H17IN2O2 It is a derivative of pyridine, featuring an iodine atom at the 6th position and a tert-butyl carbamate group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with 6-iodo-4-methylpyridine.
Protection: The pyridine nitrogen is protected using a tert-butyl carbamate group.
Coupling Reaction: The protected pyridine undergoes a coupling reaction with a suitable reagent to introduce the methyl group at the 3rd position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products:
Substitution Products: Compounds where the iodine atom is replaced by another functional group.
Oxidation Products: Compounds with higher oxidation states, such as iodinated pyridines.
Reduction Products: Compounds with reduced functional groups, such as deiodinated pyridines.
Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for labeling or tracking purposes.
Drug Development: Investigated for its potential as a pharmacophore in drug design and development.
Medicine:
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in diagnostic imaging or radiotherapy.
Therapeutics: Explored for its potential therapeutic effects in various medical conditions.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The iodine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl ((6-iodo-4-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of both an iodine atom and a tert-butyl carbamate group, which confer distinct chemical properties and reactivity.
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate has a similar structure but with a chlorine atom instead of a methyl group, affecting its reactivity and applications.
- tert-Butyl methyl(piperidin-4-yl)carbamate features a piperidine ring, which alters its chemical behavior and potential uses.
- tert-Butyl carbamate is a simpler compound without the pyridine ring, making it less versatile in certain applications.
Properties
Molecular Formula |
C12H17IN2O2 |
|---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
tert-butyl N-[(6-iodo-4-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17IN2O2/c1-8-5-10(13)14-6-9(8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |
InChI Key |
QBGVDLIWVANOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















